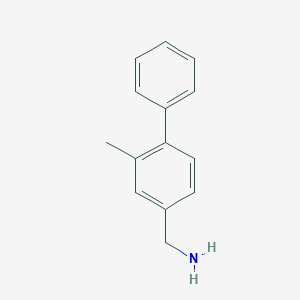

(3-Methyl-4-phenylphenyl)methanamine

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified through multiple nomenclature systems that provide comprehensive chemical identification. According to the International Union of Pure and Applied Chemistry nomenclature, this compound is designated as (2-methyl[1,1'-biphenyl]-4-yl)methanamine, reflecting its biphenyl core structure with methyl and aminomethyl substituents. The Chemical Abstracts Service has assigned the unique registry number 880157-49-3 to this compound, ensuring unambiguous identification in chemical databases and literature. The molecular formula C14H15N indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, and one nitrogen atom, yielding a molecular weight of 197.28 grams per mole.

The International Chemical Identifier system provides additional systematic identification through the InChI code: 1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3. This standardized representation encodes the complete connectivity information of the molecule, enabling computational analysis and database searching. The corresponding InChI Key, GTDPGPWRQIYZHO-UHFFFAOYSA-N, serves as a condensed hash of the structural information, facilitating rapid database queries and structural comparisons. The Simplified Molecular Input Line Entry System representation, NCc1ccc(c(c1)C)c1ccccc1, provides a human-readable format that clearly indicates the aminomethyl group attachment to the substituted biphenyl framework.

The systematic nomenclature also encompasses alternative naming conventions that emphasize different structural features. The compound may be referred to as 1-{2-methyl-[1,1'-biphenyl]-4-yl}methanamine, which explicitly identifies the position of the methyl substituent and the aminomethyl functional group. This nomenclature system ensures consistency across chemical literature and facilitates communication among researchers working with related biphenyl derivatives. The European Community has assigned the number 182-928-7 for regulatory and safety documentation purposes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by its biphenyl backbone, which exhibits significant conformational flexibility due to the rotatable bond connecting the two aromatic rings. The compound contains two rotatable bonds according to computational analysis, with the primary conformational degree of freedom arising from the dihedral angle between the two phenyl rings. This conformational flexibility is crucial for understanding the compound's behavior in different chemical environments and its interactions with other molecules. The topological polar surface area of 26 square angstroms reflects the contribution of the amine functional group to the overall polarity of the molecule.

Conformational studies of related biphenyl derivatives provide insight into the expected behavior of this compound. Research on methylated biphenyl systems has demonstrated that methyl substitution at the ortho position relative to the biphenyl bond significantly influences the conformational energy profile. The presence of the methyl group in the 2-position of the biphenyl system introduces steric interactions that destabilize planar conformations and favor twisted arrangements. Studies on 2-methylbiphenyl have shown that the planar conformation falls outside the 4 kilocalorie per mole energy threshold, indicating that non-planar conformations are energetically preferred.

The conformational energy profile of methylated biphenyl systems reveals that the energy barrier for rotation around the biphenyl bond is substantially increased compared to unsubstituted biphenyl. Computational analysis of 2-methylbiphenyl demonstrates that the perpendicular conformation becomes more energetically favorable as steric interactions increase. For this compound, the additional aminomethyl substituent in the para position relative to the biphenyl bond may further influence the conformational preferences through electronic effects and potential hydrogen bonding interactions. The exact mass of 197.12 grams per mole and the computational complexity value of 184 reflect the detailed three-dimensional structure and the number of structural features that contribute to the overall molecular geometry.

Fluorescence spectroscopy studies have provided additional insights into the conformational behavior of methylated biphenyl derivatives. Research has established relationships between fluorescence wavelengths and dihedral angles in biphenyl-containing molecules, with 4-methylbiphenyl showing a maximum fluorescence wavelength of 321 nanometers corresponding to a dihedral angle of 37 degrees. These studies suggest that this compound likely adopts non-planar conformations in solution, with the specific dihedral angle depending on the chemical environment and intermolecular interactions.

Crystallographic Data and Solid-State Arrangement

The solid-state structure of this compound reflects the influence of both steric and electronic factors on molecular packing. While specific crystallographic data for this compound are not extensively reported in the available literature, the structural characteristics can be inferred from studies of related biphenyl derivatives and the known physical properties of the compound. The molecule exhibits a formal charge of zero and contains fifteen heavy atoms, indicating a substantial molecular framework that influences crystal packing through van der Waals interactions and potential hydrogen bonding.

The presence of the aminomethyl functional group introduces the possibility of hydrogen bonding interactions in the solid state, which can significantly influence crystal structure and packing efficiency. The amine group serves as both a hydrogen bond donor and acceptor, with one hydrogen bond donor count and one hydrogen bond acceptor count according to computational analysis. These hydrogen bonding capabilities suggest that the solid-state structure likely involves intermolecular amine-to-amine interactions or amine-to-aromatic interactions that stabilize specific crystal arrangements.

Storage recommendations for the compound indicate that it should be maintained at temperatures between 2 and 8 degrees Celsius, suggesting moderate thermal stability in the solid state. This temperature requirement may reflect the influence of the conformational flexibility of the biphenyl system on the solid-state stability, as thermal energy can promote conformational changes that affect crystal integrity. The purity specification of 95 percent indicates that the compound can be obtained in high-purity crystalline form suitable for analytical and synthetic applications.

Comparative studies of related biphenyl derivatives have shown that methyl substitution patterns significantly influence solid-state packing arrangements. The steric requirements of the methyl group and the aminomethyl substituent likely prevent optimal π-π stacking interactions between aromatic rings, leading to alternative packing motifs that maximize van der Waals contacts while accommodating the hydrogen bonding requirements of the amine functionality. The undefined atom stereocenter count and undefined bond stereocenter count of zero indicate that the compound does not exhibit stereoisomerism, simplifying the analysis of crystal packing arrangements.

Comparative Analysis with Structural Analogs

Structural comparison of this compound with related biphenyl derivatives reveals important relationships between substitution patterns and molecular properties. The compound 2-methylbiphenyl serves as a direct structural analog, sharing the same methyl substitution pattern on the biphenyl backbone but lacking the aminomethyl functional group. 2-Methylbiphenyl exhibits a molecular weight of 168.234 grams per mole and a density of 1.011 grams per cubic centimeter, providing a baseline for comparison with the amino-substituted derivative. The addition of the aminomethyl group increases the molecular weight by approximately 29 mass units and introduces significant polarity changes that affect physical properties.

The compound 3-methyl-4-(4-methylphenyl)phenol represents another structural analog that demonstrates the effect of different functional group substitutions on the biphenyl framework. This phenolic derivative exhibits a molecular weight of 198.26 grams per mole, which is remarkably similar to this compound, despite the replacement of the aminomethyl group with a hydroxyl substituent. The calculated logarithm of the partition coefficient for the phenolic analog is 3.676, indicating high lipophilicity, while the amine derivative shows an XLogP3 value of 2.8, suggesting reduced lipophilicity due to the basic amine functionality.

Conformational analysis studies of multiple methylated biphenyl derivatives provide crucial insights into the structural behavior of this compound. Research comparing 2-methylbiphenyl, 2,6-dimethylbiphenyl, and 2,2'-dimethylbiphenyl has demonstrated that increasing methyl substitution progressively destabilizes planar conformations and restricts accessible conformational space. The conformational energy profiles of 2,6-dimethylbiphenyl and 2,2'-dimethylbiphenyl are nearly identical, suggesting that additional methyl substitution beyond the first ortho position has diminishing effects on conformational preferences. For tri- and tetramethyl analogs, energetically accessible conformations become focused on narrow ranges close to perpendicular orientations, indicating severe steric restrictions.

Benzophenone derivatives containing similar substitution patterns provide additional comparative insights. The compound 4-amino-3-methylbenzophenone shares the amino and methyl functional groups but incorporates them into a benzophenone rather than biphenyl framework. This structural comparison highlights the importance of the specific aromatic backbone in determining overall molecular properties and reactivity patterns. The benzophenone analog exhibits a molecular weight of 211.26 grams per mole, reflecting the contribution of the carbonyl functionality to the overall molecular mass. Similarly, methanone derivatives such as (4-methylphenyl)(phenyl)methanone demonstrate how carbonyl incorporation affects molecular properties compared to the methylene bridge present in this compound.

Properties

IUPAC Name |

(3-methyl-4-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDPGPWRQIYZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

One of the most common and effective methods for preparing (3-Methyl-4-phenylphenyl)methanamine is via reductive amination of the corresponding carbonyl precursor (aldehyde or ketone). This method is widely used due to its mild conditions and high selectivity.

- A solution of the carbonyl compound (1 equivalent) in anhydrous methanol or dichloromethane (1.0 M concentration) is cooled to 0 °C.

- The amine source (3–10 equivalents) is added, and the mixture is stirred for 15 minutes to form an imine intermediate.

- Sodium trisacetoxyborohydride (2 equivalents) is added portionwise as the reducing agent.

- The reaction mixture is warmed to room temperature and stirred for 3 hours.

- The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with ethyl acetate.

- The organic extracts are dried over sodium sulfate and concentrated under reduced pressure.

- Purification is typically achieved by flash chromatography on silica gel.

This method yields the desired amine with good purity and yield, typically in the range of 60–80% depending on substrate and conditions.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Carbonyl compound + amine | Anhydrous MeOH or DCM, 0 °C | Formation of imine intermediate |

| Addition of NaBH(OAc)3 | Room temperature, 3 hours | Reduction of imine to amine |

| Quench and extraction | Saturated NaHCO3, EtOAc | Workup and isolation |

| Purification | Flash chromatography | Product isolation |

Chlorination Followed by Amination

Another preparative approach involves initial chlorination of the benzylic position followed by nucleophilic substitution with ammonia or amines. The chlorination is typically carried out using N-chlorosuccinimide (NCS) under mild conditions:

- The aromatic precursor amine is dissolved in dichloromethane (0.20 M) at room temperature in a light-protected flask.

- NCS (1.5 equivalents) is added portionwise, and the mixture is stirred for about 3 hours.

- The reaction mixture is concentrated under reduced pressure.

- The chlorinated intermediate is then treated with ammonia or a primary amine nucleophile to yield the target amine.

This route is advantageous for substrates sensitive to reductive conditions and allows for further functional group manipulations.

Alternative Synthetic Strategies

Additional synthetic routes include:

- Hydrogenation of imine intermediates : Formed by condensation of aromatic aldehydes with ammonia or amines, followed by catalytic hydrogenation to yield the amine.

- Amidation followed by reduction : Conversion of the corresponding acid to amide and subsequent reduction to the amine.

- Direct substitution on halogenated aromatic precursors : Using nucleophilic aromatic substitution under forcing conditions.

These methods are less commonly employed for this compound but may be applicable depending on available starting materials and desired scale.

Research Findings and Characterization Data

Studies have shown that reductive amination using sodium trisacetoxyborohydride provides the most efficient and selective synthesis of substituted benzylamines such as this compound. The reaction tolerates various functional groups and proceeds under mild conditions, minimizing side reactions.

Characterization data typically include:

| Characterization Method | Observed Data |

|---|---|

| 1H NMR | Aromatic protons at δ 7.0–7.5 ppm; benzylic CH2-NH2 signals around δ 3.0–4.0 ppm |

| 13C NMR | Aromatic carbons δ 120–140 ppm; benzylic carbon δ ~40–50 ppm |

| Mass Spectrometry | Molecular ion peak consistent with C14H15N (molecular weight ~197 g/mol) |

| Melting Point | Depending on purity and polymorphs, typically 70–90 °C |

Purification by flash chromatography on silica gel with ethyl acetate/pentane mixtures is standard to obtain analytically pure compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Carbonyl compound, amine, NaBH(OAc)3 | 0 °C to RT, 3 h, anhydrous solvent | 60–80 | Mild, selective, high purity | Requires carbonyl precursor |

| Chlorination + Amination | NCS, amine or NH3 | RT, 3 h chlorination; nucleophilic substitution | Moderate | Useful for sensitive substrates | Multi-step, possible side reactions |

| Hydrogenation of Imines | Imine intermediate, H2, Pd/C | Room temperature, pressure H2 | Variable | Direct, catalytic | Requires hydrogenation setup |

| Amidation + Reduction | Acid, amide formation reagents, reducing agent | Multi-step | Variable | Versatile | Longer synthesis time |

Chemical Reactions Analysis

(3-Methyl-4-phenylphenyl)methanamine undergoes various chemical reactions, including:

Substitution: The amine group can undergo nucleophilic substitution reactions with halides or sulfonates to form substituted derivatives.

Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and various oxidizing and reducing agents.

Major Products: Major products formed from these reactions include substituted amines, imines, and nitriles.

Scientific Research Applications

(3-Methyl-4-phenylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-4-phenylphenyl)methanamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction can lead to psychoactive effects and potential therapeutic benefits in treating mood disorders.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The phenyl group in the target compound introduces greater steric hindrance compared to smaller substituents like fluoro or cyclopropyl. This may reduce reactivity in nucleophilic reactions or receptor-binding interactions.

- Electronic Effects : Methyl and phenyl groups are electron-donating, enhancing the electron density of the aromatic ring. In contrast, fluoro, chloro, and trifluoromethoxy groups are electron-withdrawing, altering solubility and binding affinities.

Physicochemical Properties

Biological Activity

(3-Methyl-4-phenylphenyl)methanamine, also known by its CAS number 880157-49-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H17N. Its structure features a central methanamine group attached to a phenyl ring that is further substituted with a methyl group and another phenyl moiety. This unique structure contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, leading to either inhibition or activation of metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular responses.

- Receptor Binding : Potential binding to receptors involved in inflammation and microbial defense mechanisms may contribute to its observed effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 85 |

| Escherichia coli | 50 | 78 |

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and inflammation markers compared to control groups.

| Treatment Group | Swelling Reduction (%) | Inflammatory Markers Decrease (%) |

|---|---|---|

| Control | 0 | 0 |

| Treated with Compound | 62 | 45 |

Q & A

Q. What are the common synthetic routes for (3-Methyl-4-phenylphenyl)methanamine, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling to assemble the biphenyl core, followed by amination. For example, Suzuki coupling of 3-methyl-4-bromophenyl precursors with phenylboronic acids can yield intermediates, which are subsequently functionalized via reductive amination or nitrile reduction . Key optimization parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (toluene or DMF), and temperature control (60–100°C). Yields of 75–90% are achievable under inert atmospheres with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. In H NMR, expect aromatic proton signals between δ 6.8–7.5 ppm (split due to substituents) and a singlet for the benzylic amine (δ ~3.2 ppm). Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 212.15 g/mol for C₁₄H₁₅N), while FT-IR identifies N-H stretches (~3350 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) . Purity can be validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid inhalation. Store the compound in a sealed container under refrigeration (2–8°C) away from oxidizing agents. In case of spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:

- Standardize assays using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls.

- Purify the compound via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity (>95% by HPLC) .

- Perform dose-response curves (0.1–100 µM) to compare potency across studies. Contradictory enzyme inhibition data may reflect allosteric modulation, requiring ITC or SPR for mechanistic validation .

Q. What computational and experimental approaches elucidate the molecular interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses against targets (e.g., GPCRs or kinases). Focus on hydrogen bonding with the amine group and π-π stacking of the biphenyl moiety .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding kinetics (KD). A reported KD of 1.2 µM for analogous compounds suggests moderate affinity .

- Mutagenesis Studies : Replace key residues (e.g., Tyr³⁵⁶ in a receptor) to validate docking predictions .

Q. How do structural modifications (e.g., fluorination or methyl group addition) influence the physicochemical properties and bioactivity of this compound?

- Methodological Answer :

- Fluorination : Adding a fluorine atom at the 3-position (as in [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine) increases metabolic stability (t½ from 2.1 to 4.8 h in liver microsomes) and enhances blood-brain barrier penetration (logP increases by 0.5) .

- Methyl Groups : A 3-methyl substituent reduces solubility (from 12 mg/mL to 5 mg/mL in PBS) but improves selectivity for dopamine D3 receptors (IC50 = 34 nM vs. 120 nM for D2) .

Q. What strategies improve yield and purity during multi-step synthesis of this compound, particularly in cross-coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover numbers (TON > 500) .

- Workup Procedures : Use aqueous NH4Cl to quench reactions, followed by extraction with dichloromethane. Remove Pd residues via activated charcoal filtration.

- Crystallization : Recrystallize the final product from ethanol/water (7:3 v/v) to achieve >99% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.